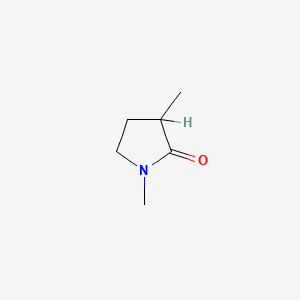

1,3-Dimethylpyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-4-7(2)6(5)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNBMSZKALBQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941368 | |

| Record name | 1,3-Dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19597-07-0, 60544-40-3 | |

| Record name | 1,3-Dimethyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19597-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019597070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylpyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,3-Dimethylpyrrolidin-2-one, a heterocyclic compound of growing interest in chemical synthesis and pharmaceutical development. We will delve into its fundamental properties, explore its synthesis and reactivity, and discuss its current and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction: The Pyrrolidinone Scaffold and the Significance of this compound

The pyrrolidinone ring system is a prevalent structural motif in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This five-membered lactam serves as a versatile scaffold in medicinal chemistry, with numerous FDA-approved drugs incorporating this core structure.[3] this compound, a disubstituted derivative, presents unique physicochemical properties due to the presence of two methyl groups, influencing its polarity, solubility, and steric profile. These characteristics make it a valuable intermediate and building block in the synthesis of complex organic molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development. The following table summarizes its key physicochemical data, compiled and verified from multiple authoritative sources.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁NO | [4][5] |

| Molecular Weight | 113.16 g/mol | [5][6] |

| CAS Number | 19597-07-0 | [4][7] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent | [4] |

| Boiling Point | 197.6 °C at 760 mmHg | [8] |

| 96-97 °C | [4] | |

| Density | 0.973 - 0.98 g/cm³ | [4][8] |

| Refractive Index | 1.455 | [4][8] |

| Flash Point | 85.2 °C | [4][8] |

| Vapor Pressure | 0.376 mmHg at 25°C | [4][8] |

| pKa (Predicted) | -0.37 ± 0.40 | [4][8] |

| Storage | Sealed in dry, Room Temperature | [4][8] |

Note on conflicting data: Initial literature searches revealed discrepancies in boiling point and density values. The boiling point of ~154°C and a density of 0.792 g/cm³ were also reported.[4] The value of 197.6 °C at atmospheric pressure appears to be the more consistently cited boiling point, with lower values likely corresponding to measurements at reduced pressure. Similarly, a density of approximately 0.97-0.98 g/cm³ is more frequently reported.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common and illustrative method involves the reductive amination of a γ-keto acid or its ester, followed by intramolecular cyclization and subsequent N-methylation.

Proposed Synthesis Workflow

A plausible synthetic pathway for this compound is outlined below. This multi-step process leverages well-established organic reactions, providing a reliable method for its preparation in a laboratory setting.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Levulinic acid

-

Methylamine (40% in water)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reductive Amination:

-

In a round-bottom flask, dissolve levulinic acid (1 equivalent) in methanol.

-

Cool the solution in an ice bath and slowly add methylamine (1.2 equivalents).

-

Stir the mixture for 30 minutes.

-

In a separate beaker, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

-

Concentrate the mixture under reduced pressure to remove methanol.

-

-

Lactamization:

-

To the aqueous residue from the previous step, add a sufficient amount of a high-boiling point solvent (e.g., xylene).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Continue refluxing for 4-6 hours until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

-

Reactivity Profile

The reactivity of this compound is primarily dictated by the lactam functionality. The carbonyl group is susceptible to nucleophilic attack, and the α-protons can be deprotonated by strong bases to form an enolate, which can then participate in various alkylation and condensation reactions. The N-methyl group is generally stable, but under harsh conditions, demethylation can occur. The C3-methyl group provides steric hindrance, which can influence the regioselectivity of reactions at the adjacent methylene group.

Applications in Drug Development and Research

The introduction of methyl groups at the 1 and 3 positions can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the N-methyl group can enhance metabolic stability and cell permeability. The C3-methyl group can introduce a chiral center, allowing for the exploration of stereospecific interactions with biological targets. Researchers in drug development can utilize this compound as a versatile building block to synthesize novel chemical entities with tailored properties for various therapeutic targets.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum would exhibit the following key signals:

-

A singlet for the N-methyl protons.

-

A doublet for the C3-methyl protons.

-

A multiplet for the C3-proton.

-

Multiplets for the C4 and C5 methylene protons.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule:

-

A signal for the carbonyl carbon (C2).

-

Signals for the N-methyl and C3-methyl carbons.

-

Signals for the C3, C4, and C5 carbons of the pyrrolidinone ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the lactam carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methyl and methylene groups.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]

-

Eye and Skin Contact: Causes irritation.[4] In case of contact, flush immediately with plenty of water.

-

Inhalation: May cause respiratory irritation.[7] Work in a well-ventilated area or use a fume hood.

-

Ingestion: May be harmful if swallowed.

-

Flammability: It is a flammable liquid.[4] Keep away from open flames and high temperatures.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[9][10][11]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity profile offers opportunities for further functionalization. While its direct application in marketed pharmaceuticals is not prominent, its role as a versatile building block in drug discovery and organic synthesis is significant. The insights provided in this guide are intended to support researchers and scientists in leveraging the potential of this compound in their scientific endeavors.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H11NO | CID 209257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 101194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19597-07-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound|lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. louisville.edu [louisville.edu]

- 11. fishersci.com [fishersci.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one (CAS: 19597-07-0)

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, robust synthesis protocols, characteristic spectral signatures, and its potential as a versatile building block in the development of novel chemical entities.

This compound is a disubstituted γ-lactam. The presence of a chiral center at the C3 position means the compound can exist as a racemic mixture or as individual enantiomers. The N-methylation distinguishes it from its secondary amine precursor, significantly altering its physical and chemical properties, such as polarity, boiling point, and reactivity. Its structural details and key properties are summarized below.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19597-07-0 | [1] |

| Molecular Formula | C₆H₁₁NO | |

| Molecular Weight | 113.16 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,3-Dimethyl-2-pyrrolidinone, 1,3-Dimethyl-2-oxopyrrolidine | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 96-97 °C (at unspecified pressure); ~154 °C (estimated at atm. pressure) | [2] |

| Density | ~0.98 - 0.99 g/mL | [2] |

| Canonical SMILES | CC1CCN(C1=O)C | |

| InChI Key | BCNBMSZKALBQEF-UHFFFAOYSA-N |

Synthesis and Purification

The most direct and common synthetic route to this compound involves the N-methylation of its precursor, 3-methylpyrrolidin-2-one. This transformation is a classic example of lactam alkylation, which requires the deprotonation of the amide nitrogen followed by nucleophilic attack on a methylating agent.

Synthetic Workflow

The synthesis is typically a two-step process starting from commercially available precursors to generate the initial lactam, followed by the final N-methylation step.

Caption: General synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 3-Methylpyrrolidin-2-one

This protocol details a robust method for the N-methylation of 3-methylpyrrolidin-2-one using sodium hydride and methyl iodide.

Expertise & Causality:

-

Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic base, which is critical for this reaction. It efficiently deprotonates the lactam nitrogen (pKa ≈ 17-18) to form the corresponding sodium salt without competing in the subsequent nucleophilic substitution. Using a weaker base like potassium carbonate would result in an unfavorable equilibrium and incomplete reaction.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is aprotic, preventing the quenching of the base and the reactive anion, and it effectively solvates the resulting sodium lactamate.

-

Reagent Stoichiometry: A slight excess of NaH is used to ensure complete deprotonation of the starting material. Methyl iodide is typically used in slight excess to drive the reaction to completion.

Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methylpyrrolidin-2-one (1.0 eq).

-

Solvent Addition: Add anhydrous THF via cannula to achieve a concentration of approximately 0.5 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Self-Validation: The cessation of hydrogen gas evolution indicates the completion of the deprotonation step.

-

-

Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (1.2 eq) dropwise via syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

The spectrum is expected to be complex due to the chiral center at C3.

-

~2.85 ppm (s, 3H): A sharp singlet corresponding to the N-CH₃ protons. In N-methyl-2-pyrrolidone, this signal appears at ~2.85 ppm.[5]

-

~1.15 ppm (d, 3H): A doublet for the C3-CH₃ protons, coupled to the adjacent methine proton.

-

~2.2-2.5 ppm (m, 1H): A multiplet for the C3-H proton.

-

~3.1-3.4 ppm (m, 2H): A complex multiplet for the two diastereotopic C5-H protons adjacent to the nitrogen.

-

~1.8-2.1 ppm (m, 2H): A complex multiplet for the two diastereotopic C4-H protons.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

~175-177 ppm: Carbonyl carbon (C2).

-

~48-50 ppm: Methylene carbon adjacent to nitrogen (C5). In N-methyl-2-pyrrolidone, this appears at ~49 ppm.[3]

-

~35-38 ppm: Methine carbon (C3).

-

~30-33 ppm: Methylene carbon (C4).

-

~29-31 ppm: N-Methyl carbon (N-CH₃). In N-methyl-2-pyrrolidone, this appears at ~29 ppm.[3]

-

~15-18 ppm: C3-Methyl carbon (C3-CH₃).

Infrared (IR) Spectroscopy

Predicted Key Absorptions (Liquid Film):

-

2970-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.

-

1680-1700 cm⁻¹: A very strong and sharp absorption band characteristic of the tertiary amide (lactam) C=O carbonyl stretch. This is the most prominent feature of the spectrum.

-

1460-1490 cm⁻¹: C-H bending vibrations.

-

1290-1350 cm⁻¹: C-N stretching vibration.

Mass Spectrometry (MS)

Predicted Fragmentation (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak is expected at m/z = 113, corresponding to the molecular weight of the compound.

-

Major Fragments: The fragmentation is likely dominated by alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Caption: Predicted primary fragmentation pathways in EI-MS.

Chemical Reactivity and Synthetic Applications

As a substituted lactam, this compound serves as a valuable scaffold in organic synthesis. Its reactivity is primarily centered around the positions alpha to the carbonyl group.

Enolate Formation and C4-Alkylation

The protons on the C4 position are acidic (pKa ≈ 22-24 in DMSO) and can be removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), providing a direct route to 2,3,4-trisubstituted pyrrolidinone derivatives. This strategic functionalization is a cornerstone of building molecular complexity for drug discovery programs.

Role in Medicinal Chemistry

The pyrrolidin-2-one core is a privileged scaffold found in a wide array of pharmacologically active compounds. For instance, substituted pyrrolidinones have been investigated for their analgesic activity and for treating neurological disorders like epilepsy.[7][8] While patents may not name this compound specifically, they establish the immense value of its structural class. Its defined stereocenter at C3 and the protected N-methyl group make it an attractive starting point for the synthesis of complex targets where control of stereochemistry is paramount.

Safety and Handling

This compound is classified as an irritant.[2]

-

Hazard Statements: Causes skin and eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

- 1. This compound | C6H11NO | CID 209257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR [m.chemicalbook.com]

- 4. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]

- 5. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4960788A - Pyrrolidone-2 compounds and their use for central analgesic activity - Google Patents [patents.google.com]

- 8. US6911461B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

Synthesis and characterization of 1,3-Dimethylpyrrolidin-2-one

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted five-membered lactam, belonging to the same chemical class as N-Methyl-2-pyrrolidone (NMP), a widely utilized aprotic solvent.[1] As a functionalized derivative, it serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialized materials.[2] Its structure, featuring both N-methylation and C3-methylation, offers unique steric and electronic properties compared to its parent compound. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed methodologies for its purification, and a full suite of characterization techniques for structural verification and quality control.

Synthesis of this compound

The most direct and reliable laboratory-scale synthesis of this compound involves the N-methylation of its immediate precursor, 3-Methylpyrrolidin-2-one.[3] This strategy is predicated on the deprotonation of the lactam nitrogen to form a potent nucleophile, which subsequently undergoes an SN2 reaction with a methylating agent.

Underlying Principles and Rationale

The core of this synthesis is the alkylation of a secondary lactam. The nitrogen atom in a lactam is significantly less basic and nucleophilic than in an amine due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, direct reaction with a methylating agent is inefficient. To overcome this, a strong, non-nucleophilic base is required to quantitatively deprotonate the N-H bond. Sodium hydride (NaH) is an ideal choice for this purpose. It irreversibly deprotonates the lactam to form the corresponding sodium salt (a nucleophilic amide anion) and hydrogen gas, driving the reaction to completion.

Once the highly nucleophilic amide anion is formed, it readily attacks an electrophilic methyl source, such as iodomethane (methyl iodide). The choice of iodomethane is strategic; iodide is an excellent leaving group, facilitating a rapid and efficient SN2 displacement to form the desired C-N bond.

Experimental Protocol: N-Methylation of 3-Methylpyrrolidin-2-one

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Deprotonation: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.2 equivalents). The suspension is cooled to 0 °C in an ice bath. A solution of 3-Methylpyrrolidin-2-one (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for 1 hour, during which time hydrogen gas evolution will be observed.

-

Methylation: The reaction mixture is cooled back to 0 °C. Iodomethane (1.2 equivalents) is added dropwise. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup and Extraction: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification

The crude product obtained from the synthesis typically contains residual solvent, mineral oil (from the NaH dispersion), and minor impurities. Due to its relatively high boiling point, vacuum fractional distillation is the preferred method for purification.[5] This technique allows the compound to boil at a lower temperature, preventing thermal decomposition.

Protocol:

-

The crude product is transferred to a round-bottom flask suitable for distillation.

-

The flask is fitted with a fractionating column (e.g., a Vigreux column) and a distillation head with a condenser and collection flask.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced.

-

The flask is heated gently in an oil bath. Low-boiling impurities and residual solvent will distill first.

-

The fraction corresponding to the boiling point of this compound at the given pressure is collected. The expected boiling point is approximately 197.6 °C at atmospheric pressure, which will be significantly lower under vacuum.[5]

This method is analogous to purification strategies for similar pyrrolidones, which often involve an initial treatment with a base to remove acidic impurities before distillation.[6][7]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural elucidation.

Physical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₆H₁₁NO |

| Molar Mass | 113.16 g/mol [2] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 197.6 °C (at 760 mmHg)[5] |

| Density | ~0.973 g/cm³[5] |

| ¹H NMR (Predicted) | δ ~2.8 (s, 3H, N-CH₃), δ ~2.3-2.5 (m, 1H, C3-H), δ ~1.1 (d, 3H, C3-CH₃), plus multiplets for C4-H₂ and C5-H₂ protons. |

| ¹³C NMR (Predicted) | δ ~175 (C=O), δ ~40-50 (ring CH₂), δ ~30-40 (ring CH), δ ~25-30 (N-CH₃), δ ~15-20 (C3-CH₃). |

| FT-IR (Predicted) | Strong absorbance at ~1690 cm⁻¹ (C=O, lactam stretch), ~2850-2950 cm⁻¹ (C-H stretch). |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 113.0841 (Exact Mass).[8] |

Interpretation of Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the presence and connectivity of all protons. The appearance of a singlet around 2.8 ppm is definitive proof of successful N-methylation. The splitting patterns of the ring protons (C3, C4, and C5) confirm the pyrrolidinone structure. ¹³C NMR will show six distinct carbon signals, with the carbonyl carbon appearing furthest downfield (~175 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band for the carbonyl (C=O) group of the five-membered lactam ring, expected around 1690 cm⁻¹.[9] The absence of a broad N-H stretch (typically ~3200 cm⁻¹) and the presence of sharp C-H stretching bands below 3000 cm⁻¹ further confirm the formation of the N-methylated product.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a clear molecular ion peak corresponding to the mass of the molecule (m/z = 113), confirming its elemental composition. Fragmentation patterns can provide further structural information.

Characterization Workflow Diagram

Caption: Analytical workflow for structural confirmation.

Safety and Handling

This compound is expected to have properties similar to other alkylated pyrrolidinones. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is considered an irritant and may be harmful if inhaled or ingested.[2] As a flammable substance, it should be kept away from open flames and high temperatures.[2] All manipulations should be performed in a well-ventilated fume hood.

References

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound|lookchem [lookchem.com]

- 6. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]

- 7. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]

- 8. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 9. N-Methyl-2-pyrrolidone(872-50-4) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethylpyrrolidin-2-one

This guide provides a comprehensive analysis of 1,3-Dimethylpyrrolidin-2-one, a key chemical intermediate, through the lens of core spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, methodologies, and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm the molecular structure of this compound.

Introduction and Molecular Structure

This compound (C₆H₁₁NO, Molar Mass: 113.16 g/mol ) is a substituted five-membered lactam.[1][2] Its structure, featuring a tertiary amide within a pyrrolidine ring and a methyl group at the C3 position, makes it a valuable building block in organic synthesis. Accurate structural confirmation is paramount for its application in research and development, necessitating the use of orthogonal analytical techniques. This guide will systematically employ NMR, IR, and MS to provide an unambiguous structural assignment.

Below is the molecular structure of this compound with atom numbering for spectroscopic assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[3][4][5][6][7] The chemical environment of each nucleus influences its resonance frequency, providing detailed information about molecular structure and connectivity.[3][6]

Experimental Protocol: NMR

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Standardized workflow for NMR sample preparation and analysis.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

| Signal Position (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.85 | Singlet | 3H | N-CH₃ (C6) | The methyl group on the nitrogen has no adjacent protons, resulting in a singlet. Its chemical shift is downfield due to the electron-withdrawing effect of the nitrogen atom. |

| ~2.40 | Multiplet | 1H | C3-H | This proton is coupled to the adjacent C4 methylene protons and the C3-methyl protons, leading to a complex multiplet. |

| ~2.20 | Multiplet | 2H | C5-H₂ | These methylene protons are adjacent to the nitrogen and the C4 methylene group. |

| ~1.80 | Multiplet | 2H | C4-H₂ | These methylene protons are situated between the C3 and C5 positions, resulting in a complex splitting pattern. |

| ~1.15 | Doublet | 3H | C3-CH₃ (C7) | This methyl group is coupled to the single proton at the C3 position, resulting in a doublet. |

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Signal Position (δ, ppm) | Assignment | Rationale |

| ~175.0 | C=O (C2) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |

| ~48.0 | C5 | This carbon is attached to the nitrogen, causing a downfield shift. |

| ~35.0 | C3 | The carbon bearing the methyl group. |

| ~30.0 | C4 | A standard aliphatic methylene carbon. |

| ~28.0 | N-CH₃ (C6) | The N-methyl carbon, shifted downfield by the attached nitrogen. |

| ~16.0 | C3-CH₃ (C7) | A typical chemical shift for an aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Experimental Protocol: IR

-

Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The sample is placed in an FT-IR spectrometer.

-

Analysis: The spectrum is recorded in the range of 4000-600 cm⁻¹.

IR Data and Interpretation

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~2960-2850 | C-H Stretch | Alkane (CH₃, CH₂, CH) | These strong absorptions are characteristic of the sp³ C-H bonds in the methyl and pyrrolidine ring portions of the molecule.[10] |

| ~1680 | C=O Stretch | Tertiary Amide (Lactam) | This is a very strong and sharp absorption, which is highly diagnostic for the carbonyl group in the five-membered lactam ring.[10][11] The position is typical for a strained cyclic amide. |

| ~1460 & ~1375 | C-H Bend | Alkane (CH₃, CH₂) | These bands correspond to the bending vibrations of the alkyl groups. |

| ~1250 | C-N Stretch | Tertiary Amide | This absorption is attributed to the stretching vibration of the carbon-nitrogen bond of the tertiary amide. |

The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amide.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[12]

Experimental Protocol: MS

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method used to generate a molecular ion and characteristic fragment ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Data and Interpretation

The mass spectrum is expected to show the following key ions:

| m/z Value | Ion | Interpretation |

| 113 | [M]⁺ | Molecular Ion: This peak corresponds to the intact molecule and confirms the molecular weight of 113 g/mol . |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical from the C3 position. |

| 84 | [M - C₂H₅]⁺ or [M - NCH₃]⁺ | Potential fragmentation pathways involving ring cleavage. |

| 70 | [M - C₃H₇]⁺ | Further fragmentation of the pyrrolidine ring. |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Common fragments from pyrrolidine ring cleavage. |

| 42 | [C₂H₄N]⁺ or [C₃H₆]⁺ | A common fragment in the mass spectra of N-alkylated compounds. |

Proposed Fragmentation Pathway

Caption: A plausible EI fragmentation pathway for this compound.

The fragmentation of amides under EI-MS often involves α-cleavage adjacent to the carbonyl group or the nitrogen atom.[12][13][14][15] The presence of the molecular ion at m/z 113 and characteristic fragments provides strong evidence for the proposed structure.

Integrated Spectroscopic Analysis

The combined data from NMR, IR, and MS provides a cohesive and definitive structural confirmation of this compound.

-

MS establishes the molecular formula C₆H₁₁NO with a molecular weight of 113.

-

IR confirms the presence of a tertiary amide (lactam) C=O group (~1680 cm⁻¹) and aliphatic C-H bonds, while confirming the absence of N-H bonds.

-

¹³C NMR shows 6 distinct carbon signals, matching the molecular structure, including a carbonyl carbon (~175.0 ppm) and five aliphatic carbons.

-

¹H NMR details the specific proton environments, including the N-methyl singlet, the C3-methyl doublet, and the protons on the pyrrolidine ring, fully consistent with the proposed structure.

This integrated approach, leveraging the strengths of each technique, provides an unassailable validation of the chemical identity and structure of this compound, which is essential for its use in regulated and high-precision applications.

Safety and Handling

This compound is an irritating compound.[16] All handling should be performed in a well-ventilated area or fume hood.[17][18] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn to avoid contact with skin and eyes.[17][19][18] Store the compound in a tightly closed container in a cool, dry place.[17][18]

References

- 1. This compound 95% | CAS: 19597-07-0 | AChemBlock [achemblock.com]

- 2. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. longdom.org [longdom.org]

- 5. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 6. microbenotes.com [microbenotes.com]

- 7. wiley.com [wiley.com]

- 8. scribd.com [scribd.com]

- 9. Khan Academy [khanacademy.org]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chembk.com [chembk.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical and physical properties, synthesis, applications, and safety considerations of 1,3-Dimethylpyrrolidin-2-one.

Core Molecular and Physical Properties

This compound, also known as 1,3-Dimethyl-2-oxopyrrolidine, is a substituted five-membered lactam. Its fundamental properties are crucial for its application in various chemical syntheses. The molecular formula of this compound is C6H11NO.[1][2][3] Its molecular weight is 113.16 g/mol .[1][2][3][4]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H11NO | [1][2][3] |

| Molecular Weight | 113.16 g/mol | [1][2][3][4] |

| CAS Number | 19597-07-0 | [1][2] |

| Appearance | Colorless liquid | [2] |

| Density | ~0.98 g/mL | [2] |

| Boiling Point | ~154 °C | [2] |

| Flash Point | 85.2 °C | [4] |

| Vapor Pressure | 0.376 mmHg at 25°C | [4] |

| Refractive Index | 1.455 | [4] |

Synthesis and Chemical Reactivity

Synthetic Pathways

This compound can be synthesized through several routes, with the methylation of a pyrrolidinone precursor being a common strategy. One general method involves the methylation of pyrrolidin-2-one at the nitrogen (position 1) and the alpha-carbon (position 3).[2]

A plausible synthetic route is outlined below:

Caption: A potential synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the lactam functionality and the methyl substituents. The carbonyl group can undergo nucleophilic attack, and the protons on the carbon adjacent to the carbonyl can be abstracted under strongly basic conditions to form an enolate, which can then participate in various C-C bond-forming reactions.

Applications in Research and Drug Development

While this compound itself is primarily used as an intermediate in organic synthesis, the pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5]

-

Scaffold for Bioactive Molecules: The pyrrolidinone ring system is a core component of a wide range of pharmaceuticals. Its derivatives have shown diverse biological activities, including anticonvulsant, anticancer, and antidiabetic properties.

-

Intermediate for Complex Molecules: As an intermediate, this compound can be further functionalized to create more complex molecules for screening in drug discovery programs.[2] For instance, the synthesis of various substituted pyrrolidin-2-ones is of significant interest for developing new therapeutic agents.[6][7]

-

Antibacterial Drug Discovery: The related pyrrolidine-2,3-dione scaffold has been identified as a potential inhibitor of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis, highlighting the potential of pyrrolidinone derivatives in the development of novel antibiotics.[8]

Experimental Protocol: Synthesis of a Pyrrolidinone Derivative

The following is a general procedure for the synthesis of a substituted pyrrolidinone, illustrating a common synthetic methodology in this class of compounds.

Objective: To synthesize a substituted 3-pyrrolin-2-one via a multicomponent reaction.[9]

Materials:

-

Aniline

-

An appropriate aldehyde

-

Diethyl acetylenedicarboxylate

-

Citric acid

-

Ethanol

-

Ultrasound bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve aniline (1 equivalent), the aldehyde (1 equivalent), and diethyl acetylenedicarboxylate (1 equivalent) in ethanol.

-

Add a catalytic amount of citric acid to the mixture.

-

Place the flask in an ultrasound bath and irradiate at a specified frequency and temperature for the required duration (typically monitored by TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired substituted 3-pyrrolin-2-one.

Rationale: This method represents a green chemistry approach, utilizing a biodegradable catalyst (citric acid) and a relatively benign solvent (ethanol) under ultrasound irradiation to promote the reaction, often leading to shorter reaction times and higher yields.[9]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

-

Eye and Skin Contact: Causes irritation. Avoid direct contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.

-

Inhalation: May cause respiratory irritation.[3] Work in a well-ventilated area or under a fume hood.

-

Ingestion: May be harmful if swallowed.[10]

-

Flammability: It is a flammable liquid and should be kept away from open flames and high temperatures.[2]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[10][11][12]

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound 95% | CAS: 19597-07-0 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. enamine.net [enamine.net]

- 6. Preparation of 1,5-Disubstituted Pyrrolidin-2-ones [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. louisville.edu [louisville.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Solubility of 1,3-Dimethylpyrrolidin-2-one in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dimethylpyrrolidin-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic organic compound of increasing interest in synthetic chemistry and pharmaceutical development. The document outlines the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common organic solvents, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solvent compatibility for applications ranging from reaction engineering and purification to formulation development.

Introduction: The Significance of this compound

This compound is a substituted γ-lactam, a structural motif found in numerous biologically active compounds and pharmaceutical intermediates.[1] The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[2] Understanding the solubility of this specific derivative is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, is the fundamental principle behind purification techniques like crystallization and chromatography, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs).[3] This guide serves to elucidate the solvent compatibility of this compound, enabling scientists to harness its full potential.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound (C₆H₁₁NO) possesses a five-membered lactam ring, which is a cyclic amide.[4]

-

Polarity: The presence of the carbonyl group (C=O) and the tertiary amine nitrogen within the lactam ring creates a significant dipole moment, making it a polar molecule.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.[5] However, unlike its unsubstituted counterpart, 2-pyrrolidinone, the nitrogen atom is methylated, meaning it cannot act as a hydrogen bond donor. This structural feature significantly influences its interaction with protic versus aprotic solvents.

-

Steric Factors: The two methyl groups (at the N-1 and C-3 positions) add steric bulk and increase the non-polar character of the molecule compared to simpler pyrrolidinones.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [6] |

| Molar Mass | 113.16 g/mol | [6] |

| Boiling Point | 197.6 °C at 760 mmHg | [5] |

| Density | ~0.973 g/cm³ | [5] |

| Flash Point | 85.2 °C | [5][6] |

| Vapor Pressure | 0.376 mmHg at 25°C | [5][6] |

| LogP (XLogP3) | 0.4 | [5] |

Theoretical Framework: Predicting Solubility

Even without extensive empirical data, solubility can be effectively predicted by applying fundamental chemical principles.

"Like Dissolves Like"

The most foundational principle in solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7]

-

Polar Solvents: Polar solvents will readily dissolve polar solutes. Given that this compound is a polar molecule, it is expected to be highly soluble in polar solvents like alcohols, ketones, and other amides.

-

Non-polar Solvents: Conversely, non-polar solvents are best for dissolving non-polar solutes. The solubility of this compound in non-polar solvents like alkanes is expected to be limited.

Hansen Solubility Parameters (HSP)

For a more nuanced prediction, Hansen Solubility Parameters (HSP) provide a powerful tool. This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

Two substances are likely to be miscible if the "distance" (Ra) between their HSP coordinates in 3D space is small.[9] While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods or determined experimentally.[10] For practical purposes, comparing its structure to known solvents allows for a qualitative prediction of compatibility.

Predicted Solubility Profile

Based on the principles above and data for structurally analogous compounds like N-Methyl-2-pyrrolidone (NMP), the following table provides a predicted solubility profile for this compound.[11] Miscibility is defined as being soluble in all proportions to form a homogeneous solution.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale | Reference(s) |

| Polar Protic | ||||

| Alcohols | Methanol, Ethanol | Miscible | Strong polar interactions and hydrogen bond acceptance. | [7][12] |

| Water | Soluble / Miscible | The polar lactam group allows for miscibility. | [13] | |

| Polar Aprotic | ||||

| Ketones | Acetone | Miscible | Similar high polarity and dipole-dipole interactions. | [12] |

| Esters | Ethyl Acetate | Miscible | Good polarity matching. | [12][14] |

| Amides | Dimethylformamide (DMF) | Miscible | Very similar functionality and high polarity. | [12] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible | High polarity and dipole-dipole interactions. | [12] |

| Nitriles | Acetonitrile | Miscible | Strong dipole-dipole interactions. | [12] |

| Non-Polar | ||||

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | The alkyl and ring structure provides some non-polar character. | [14] |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Miscible | Moderate polarity allows for good interaction. | [14] |

| Alkanes | Hexane, Heptane | Insoluble / Poorly Soluble | Large mismatch in polarity ("like dissolves like" principle). | [7][11] |

| Ethers | Diethyl Ether | Soluble / Miscible | Moderate polarity allows for solubility. | [14] |

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining both qualitative and quantitative solubility.

Protocol 1: Qualitative Miscibility Assessment

This rapid method determines if the compound is miscible or immiscible in a given solvent.[3]

Materials:

-

This compound (high purity)

-

Test solvent (high purity, e.g., anhydrous)

-

Small, clear glass vials (e.g., 4 mL) with caps

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Preparation: Into a clean, dry vial, add 1 mL of the test solvent.

-

Addition of Solute: Add 1 mL of this compound to the same vial.

-

Mixing: Securely cap the vial and vortex vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture appears as a single, clear, homogeneous phase.

-

Immiscible: Two distinct layers are visible, or the mixture is persistently cloudy/emulsified.[3]

-

-

Record: Note the results as "Miscible" or "Immiscible" at room temperature.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the precise solubility of a compound in a solvent at a specific temperature.[15]

Materials:

-

This compound

-

Test solvent

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

A validated analytical method for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the solvent in a sealed flask. "Excess" means undissolved solute should be clearly visible.

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25.0 °C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the flask to remain in the bath for several hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear, upper liquid phase using a syringe. Immediately attach a syringe filter and dispense the filtered supernatant into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered sample with a suitable solvent to bring its concentration into the calibrated range of your analytical instrument.

-

Quantification: Analyze the diluted sample using the pre-validated analytical method to determine the concentration of this compound.

-

Calculation: Using the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility, typically expressed in g/L or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination A flowchart illustrating the sequential steps for both qualitative and quantitative solubility analysis.

Applications in Drug Development and Research

A thorough understanding of solubility is not academic; it is a practical necessity.

-

Reaction Chemistry: As a polar aprotic solvent, this compound can be an excellent medium for reactions involving polar or charged intermediates, such as in certain nucleophilic substitution reactions. Its solubility profile dictates which reagents can be used and helps in designing a homogeneous reaction system.

-

Purification: Differences in solubility are the cornerstone of purification. For instance, after a reaction in a soluble medium like toluene, the product could be precipitated or crystallized by adding an "anti-solvent" in which it is insoluble, such as hexane.

-

Formulation Science: For a compound to be developed as an oral or injectable drug, it often needs to be dissolved in a pharmaceutically acceptable vehicle. Knowing its solubility in solvents like ethanol, propylene glycol, or various oils is critical for formulation scientists.[10][16]

Diagram 2: Role of Solubility in Reaction Work-up This diagram shows how solubility differences are exploited during a typical liquid-liquid extraction to purify a product.

Safety and Handling

While specific data for this compound is limited, compounds in the pyrrolidinone class require careful handling. It is predicted to be an irritant to the skin, eyes, and respiratory system.

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a polar organic compound with a high predicted solubility in a wide array of polar aprotic and protic solvents, and limited solubility in non-polar aliphatic hydrocarbons. This profile makes it a versatile candidate for use as a reaction solvent and a useful intermediate in multi-step synthesis. While this guide provides a robust theoretical and predictive framework, it is imperative for researchers to perform empirical validation using the detailed protocols provided herein to ascertain precise solubility values for their specific applications. This rigorous approach ensures the successful and efficient use of this compound in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. This compound | C6H11NO | CID 209257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. Khan Academy [khanacademy.org]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

A Technical Guide to 1,3-Dimethylpyrrolidin-2-one: Structure, Synthesis, and Characterization for Pharmaceutical Research

Abstract

1,3-Dimethylpyrrolidin-2-one is a substituted five-membered lactam that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The pyrrolidine-2-one scaffold is a privileged structure found in numerous biologically active compounds and FDA-approved drugs, making its derivatives of significant interest to researchers in drug discovery and development.[1][2] This technical guide provides an in-depth analysis of this compound, covering its precise chemical structure and nomenclature, key physicochemical properties, a detailed synthetic protocol, and modern analytical techniques for its characterization and quality control. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to support the synthesis and application of this compound.

Molecular Identity and Physicochemical Properties

IUPAC Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity begins with its systematic name and structure. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][4]

The structure consists of a five-membered pyrrolidinone ring. The "pyrrolidin" component indicates a saturated five-membered ring containing one nitrogen atom. The "-2-one" suffix specifies a carbonyl group (C=O) at the second position of the ring. The prefixes "1,3-dimethyl-" denote the presence of two methyl (-CH₃) groups, one attached to the nitrogen atom at position 1 and the other to the carbon atom at position 3.

Chemical Structure of this compound:

Stereochemistry

A critical feature of the this compound structure is the presence of a chiral center at the C3 position (the carbon atom bearing a methyl group). Consequently, the molecule can exist as two distinct enantiomers: (R)-1,3-dimethylpyrrolidin-2-one and (S)-1,3-dimethylpyrrolidin-2-one. The stereochemistry of this center is a crucial consideration in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their specific interactions with enantioselective biological targets like proteins and enzymes.[2]

Key Physicochemical Data

A summary of essential physicochemical properties is crucial for experimental design, including solvent selection, reaction temperature, and purification methods. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [3][5] |

| Molecular Weight | 113.16 g/mol | [3][5] |

| CAS Number | 19597-07-0 | [4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | ~96-97 °C | [5] |

| Density | ~0.792 g/cm³ (at 15 °C) | [5] |

| SMILES | CC1CCN(C)C1=O | [4][7] |

| InChIKey | BCNBMSZKALBQEF-UHFFFAOYSA-N | [7] |

Synthesis and Purification Strategies

Rationale for Synthesis: The Pyrrolidinone Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its non-planar, sp³-rich structure allows for three-dimensional exploration of chemical space, often leading to improved binding affinity and selectivity for biological targets compared to flat, aromatic systems.[2] Derivatives of pyrrolidin-2-one are integral to a wide range of pharmaceuticals, underscoring the importance of robust synthetic routes to access novel analogues like this compound.[8][9]

Synthetic Pathway: A General Approach

A logical and versatile method for synthesizing this compound involves a two-step alkylation of a commercially available precursor, such as 3-methylpyrrolidin-2-one. This approach provides clear, sequential control over the introduction of the methyl groups.

The causality behind this pathway is straightforward:

-

N-Alkylation: The first step is the methylation of the nitrogen atom. The amide N-H proton is the most acidic proton in the starting material, allowing for selective deprotonation with a suitable base, followed by nucleophilic attack on a methylating agent.

-

C-Alkylation (if starting from pyrrolidin-2-one): Alternatively, if starting from pyrrolidin-2-one, an initial N-alkylation is followed by C-alkylation at the alpha-position (C3). This requires a stronger base to deprotonate the α-carbon, forming an enolate which then reacts with the methylating agent.

The diagram below illustrates a generalized workflow for the synthesis starting from a pre-methylated carbon scaffold.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: N-Methylation of 3-Methylpyrrolidin-2-one

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

-

3-Methylpyrrolidin-2-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

-

Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3-methylpyrrolidin-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: This slow addition controls the exothermic reaction and hydrogen gas evolution from the deprotonation of the amide.

-

Deprotonation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The formation of the sodium salt of the amide should result in a homogenous or slightly cloudy solution.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in hexanes). The reaction is complete when the starting material spot is no longer visible. Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with water and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Isolation

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a pure liquid.

Analytical Characterization and Quality Control

Unambiguous structural confirmation and purity assessment are paramount in scientific research. A multi-technique approach is required for the validation of synthesized this compound.

Overview of Spectroscopic Validation

No single analytical technique is sufficient for complete characterization. The combination of Nuclear Magnetic Resonance (NMR) for the carbon-hydrogen framework, Infrared (IR) spectroscopy for functional groups, and Mass Spectrometry (MS) for molecular weight verification provides a comprehensive and definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include:

-

A singlet for the N-CH₃ protons.

-

A doublet for the C3-CH₃ protons.

-

A multiplet for the C3-H proton.

-

Distinct multiplets for the diastereotopic protons on the C4 and C5 methylene groups.

-

-

¹³C NMR: The carbon NMR spectrum should show six distinct signals, one for each unique carbon atom, including a characteristic downfield signal for the C=O carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional group. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of a five-membered ring amide (γ-lactam) carbonyl stretch.[9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 114.1.

Quality Control Workflow

The following workflow ensures that the final product meets the high standards required for research and development.

Caption: A standard quality control workflow for validating synthesized chemical compounds.

Applications in Drug Discovery and Development

This compound is primarily used as a synthetic intermediate or a scaffold for building more complex molecules.[6] The pyrrolidinone core is a versatile platform for introducing diverse functional groups, allowing chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for desired biological activities. Its utility extends to the synthesis of potential therapeutics for central nervous system disorders, infectious diseases, and oncology.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Identification: The compound may be irritating to the eyes, skin, and respiratory system.[6][11] It is a flammable substance.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store away from open flames, heat, and sources of ignition.[6][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13]

Conclusion

This compound is a structurally important heterocyclic compound with significant potential in synthetic and medicinal chemistry. A thorough understanding of its chemical identity, reliable synthetic pathways, and rigorous analytical characterization is essential for its effective use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, validate, and apply this valuable chemical building block in their work.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H11NO | CID 209257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 19597-07-0 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) | MDPI [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. buyat.ppg.com [buyat.ppg.com]

An In-depth Technical Guide to the Potential Biological Activities of 1,3-Dimethylpyrrolidin-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylpyrrolidin-2-one is a small molecule belonging to the pyrrolidinone class of heterocyclic compounds. While direct biological data for this specific molecule is limited in publicly accessible literature, the pyrrolidinone scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the known pharmacology of its structural analogs. We will delve into the scientific rationale behind these potential activities, supported by evidence from related compounds, and provide detailed, field-proven experimental protocols for their investigation. This document is intended to serve as a foundational resource for researchers embarking on the study of this and similar small molecules, guiding experimental design and data interpretation.

Introduction to the Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered lactam that serves as a versatile structural motif in medicinal chemistry.[3] Its prevalence in both natural products and synthetic drugs underscores its importance in interacting with biological targets.[1] Marketed drugs containing the pyrrolidinone core include the nootropic agent piracetam, the anticonvulsant levetiracetam, and the antibacterial agent clindamycin, highlighting the diverse therapeutic applications of this chemical class.[1][2][4] The biological activity of pyrrolidinone derivatives is often modulated by the nature and position of substituents on the ring, which can influence factors such as potency, selectivity, and pharmacokinetic properties.[5][6]

Potential Neuroprotective and Cognitive-Enhancing Effects

The most well-documented activity of certain pyrrolidinone derivatives is their effect on the central nervous system (CNS).[4] Piracetam, the prototypical "smart drug," and its analogs are known for their cognitive-enhancing (nootropic) properties.[7][8][9]

Scientific Rationale